molecular formula C20H20FN3O3 B5900858 methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate

methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B5900858
M. Wt: 369.4 g/mol
InChI Key: ZJUIURLWQUJVOM-SFHVURJKSA-N
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Description

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and hydroxyphenyl groups. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative in a nucleophilic aromatic substitution reaction.

    Attachment of the Hydroxyphenyl Group: This is typically done through a Friedel-Crafts acylation reaction using a phenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate
  • Methyl (2S)-2-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate

Uniqueness

Methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

methyl (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-27-20(26)18(10-13-2-8-17(25)9-3-13)22-11-15-12-23-24-19(15)14-4-6-16(21)7-5-14/h2-9,12,18,22,25H,10-11H2,1H3,(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUIURLWQUJVOM-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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